3,4-Difluorobenzyl bromide

Catalog No.
S776360
CAS No.
85118-01-0
M.F
C7H5BrF2
M. Wt
207.01 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3,4-Difluorobenzyl bromide

CAS Number

85118-01-0

Product Name

3,4-Difluorobenzyl bromide

IUPAC Name

4-(bromomethyl)-1,2-difluorobenzene

Molecular Formula

C7H5BrF2

Molecular Weight

207.01 g/mol

InChI

InChI=1S/C7H5BrF2/c8-4-5-1-2-6(9)7(10)3-5/h1-3H,4H2

InChI Key

JJIFTOPVKWDHJI-UHFFFAOYSA-N

SMILES

C1=CC(=C(C=C1CBr)F)F

Canonical SMILES

C1=CC(=C(C=C1CBr)F)F

Synthesis of Benzothiophene-Based Phosphonates

3,4-Difluorobenzyl bromide is an organic compound with the molecular formula C7_7H5_5BrF2_2. It is characterized by a benzene ring that is substituted with a bromomethyl group and two fluorine atoms located at the 3 and 4 positions. This compound is recognized for its utility as a building block in organic synthesis, particularly in the development of pharmaceuticals and agrochemicals. Its structure allows for various chemical modifications, making it versatile in synthetic applications.

  • Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as amines, thiols, or alkoxides, leading to the formation of various substituted products.
  • Oxidation: The bromomethyl group can be oxidized to yield carboxylic acids or aldehydes.
  • Reduction: It can be reduced to a methyl group using reducing agents like lithium aluminum hydride.

These reactions are crucial for the synthesis of more complex organic molecules and intermediates.

While specific biological activities of 3,4-difluorobenzyl bromide are not extensively documented, it is employed in the modification of biomolecules. This allows researchers to study biological processes and interactions. Its derivatives are investigated for potential applications in drug development, particularly for anticancer and antimicrobial properties.

The synthesis of 3,4-difluorobenzyl bromide typically involves the bromination of 1,2-difluorotoluene. A common method employs N-bromosuccinimide (NBS) in conjunction with a radical initiator such as benzoyl peroxide or azobisisobutyronitrile (AIBN), under conditions of light or heat. The reaction is conducted in an inert solvent like carbon tetrachloride or chloroform to facilitate the bromination process.

Industrial Production

In industrial settings, similar bromination processes are utilized but on a larger scale. Continuous flow reactors may be employed to enhance yield and purity while considering environmentally friendly solvents and reagents.

3,4-Difluorobenzyl bromide has a variety of applications across different fields:

  • Chemistry: It serves as an intermediate in synthesizing complex organic molecules.
  • Biology: Used in studies involving biomolecule modification.
  • Medicine: Investigated for its potential use in drug synthesis aimed at treating various diseases.
  • Industry: Applied in producing specialty chemicals and materials, including polymers and advanced materials for electronics .

The interaction mechanism of 3,4-difluorobenzyl bromide primarily involves alkylation processes where it interacts with hydroxyl and amino groups. This interaction is significant for protecting these functional groups during organic synthesis. The specific biochemical pathways affected depend on the compounds it reacts with; thus, its role can vary widely depending on the context of its application.

3,4-Difluorobenzyl bromide shares structural similarities with several other compounds. Here is a comparison highlighting its uniqueness:

Compound NameMolecular FormulaKey Features
2-Bromo-3,4-difluorobenzyl bromideC7_7H5_5BrF2_2Contains a bromine atom and two fluorine atoms; used similarly as an intermediate.
3-Bromo-4-fluorobenzyl bromideC7_7H6_6BrFSimilar structure but differs in halogen positioning; used in similar reactions.
2,4-Difluorobenzyl bromideC7_7H6_6BrF2_2Contains fluorine at different positions; exhibits different reactivity patterns.
2-Bromo-4-fluorobenzyl bromideC7_7H5_5BrFSimilar halogenation but distinct substitution patterns.

The unique positioning of the fluorine atoms at the 3 and 4 positions on the benzene ring differentiates 3,4-difluorobenzyl bromide from these compounds, influencing its reactivity and applications.

XLogP3

2.7

GHS Hazard Statements

Aggregated GHS information provided by 47 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H314 (100%): Causes severe skin burns and eye damage [Danger Skin corrosion/irritation];
H335 (85.11%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Corrosive;Irritant

Other CAS

85118-01-0

Wikipedia

3,4-Difluorobenzyl bromide

Dates

Modify: 2023-08-15

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